Product packaging for AZ7550(Cat. No.:CAS No. 1421373-99-0)

AZ7550

Cat. No.: B560540
CAS No.: 1421373-99-0
M. Wt: 485.6 g/mol
InChI Key: ZROCWKZRGJYPTG-UHFFFAOYSA-N
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Description

AZ7550 is a circulating active metabolite of AZD9291 and can reduce the activity of IGF1R with an IC50 of 1.6 μM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N7O2 B560540 AZ7550 CAS No. 1421373-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROCWKZRGJYPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104157
Record name N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421373-99-0
Record name N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421373-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZ-7550
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI2ZUZ6F4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Inhibitory Mechanism of AZ7550: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AZ7550, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), presents a compelling dual mechanism of action by targeting both mutant EGFR and the insulin-like growth factor 1 receptor (IGF1R). This technical guide provides an in-depth analysis of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is formed in vivo through the N-demethylation of osimertinib.[1] It functions as an irreversible inhibitor of specific mutant forms of the EGFR, including those with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3] The irreversible binding is achieved through the formation of a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain.[4][5] This covalent modification effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

In addition to its potent activity against mutant EGFR, this compound also demonstrates inhibitory effects on IGF1R, a receptor tyrosine kinase implicated in tumor growth, proliferation, and resistance to EGFR-targeted therapies.[6][7] The inhibition of IGF1R by this compound presents a secondary mechanism that may contribute to its overall anti-tumor efficacy and potentially overcome certain resistance mechanisms.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.

Table 1: In Vitro Potency of this compound Against IGF1R
TargetIC50 (μM)
IGF1R1.6[1][8][9]
Table 2: Cellular Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineGenotypeIC50 (nM)GI50 (nM)
H1975Double Mutant (L858R/T790M)45[8][9]19[8][9]
PC9Activating Mutant (exon 19 del)26[8][9]15[8][9]
LoVoWild Type786[8][9]-
Calu3Wild Type-537[8][9]

Signaling Pathways

The dual inhibition of EGFR and IGF1R by this compound disrupts key signaling cascades involved in cancer cell growth and survival. The following diagrams illustrate these pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition by this compound.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling IGF1R IGF1R IRS IRS IGF1R->IRS This compound This compound This compound->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Activates PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth/ Survival mTOR->Growth

IGF1R Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

EGFR and IGF1R Kinase Inhibition Assays (IC50 Determination)

The inhibitory activity of this compound against EGFR and IGF1R kinases is determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.

General Protocol Outline:

  • Reagents and Materials:

    • Recombinant human EGFR (mutant forms) or IGF1R kinase domain.

    • Biotinylated substrate peptide (e.g., poly-GT for EGFR).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665).

    • This compound serially diluted in DMSO.

    • 384-well low-volume microplates.

  • Procedure: a. The kinase, substrate peptide, and this compound at various concentrations are pre-incubated in the assay buffer in the microplate wells. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The reaction is stopped by the addition of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor. e. The plate is incubated to allow for antibody-substrate binding. f. The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound relative to a DMSO control.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation and Growth Inhibition Assays (IC50 and GI50 Determination)

The effect of this compound on the proliferation and growth of cancer cell lines is assessed using cell viability assays such as the MTT or Sulforhodamine B (SRB) assay.

MTT Assay Protocol Outline:

  • Cell Culture and Seeding:

    • NSCLC cell lines (H1975, PC9, LoVo, Calu3) are cultured in appropriate media supplemented with fetal bovine serum.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • This compound is serially diluted in culture medium and added to the cells. A DMSO-only control is included.

    • The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Assay: a. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. b. The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). c. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • IC50 (Inhibitory Concentration 50%): The concentration of this compound that reduces the cell viability by 50% compared to the untreated control.

    • GI50 (Growth Inhibition 50%): The concentration of this compound that causes a 50% reduction in the net cell growth as compared to the untreated control. This is often determined using the SRB assay, as per the NCI-60 protocol, which involves fixing the cells before staining.

    • Both values are calculated by plotting the percentage of viability or growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the characterization of this compound's mechanism of action.

Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Interpretation Metabolite_ID Metabolite Identification (from Osimertinib) Synthesis Chemical Synthesis of this compound Metabolite_ID->Synthesis Kinase_Assay Biochemical Kinase Assays (EGFR, IGF1R) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Growth) Synthesis->Cell_Assay IC50_Data IC50 Determination Kinase_Assay->IC50_Data GI50_Data GI50 Determination Cell_Assay->GI50_Data Pathway_Analysis Signaling Pathway Analysis IC50_Data->Pathway_Analysis GI50_Data->Pathway_Analysis MOA Mechanism of Action Elucidation Pathway_Analysis->MOA

Workflow for this compound Mechanism of Action Characterization.

Conclusion

This compound, an active metabolite of osimertinib, demonstrates a dual inhibitory mechanism of action against both mutant EGFR and IGF1R. Its potent and selective activity against clinically relevant EGFR mutations, coupled with its inhibition of the IGF1R signaling pathway, underscores its potential as a significant contributor to the anti-tumor effects observed with osimertinib treatment. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the synergistic effects of dual EGFR and IGF1R inhibition by this compound is warranted to fully elucidate its clinical potential.

References

AZ7550: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZ7550 has been identified as a significant active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document provides a comprehensive overview of the discovery, and mechanism of action of this compound. It includes a summary of its inhibitory activities, details on the relevant signaling pathways, and generalized experimental protocols for assessing its efficacy.

Discovery and Synthesis

The discovery of this compound is intrinsically linked to the metabolic studies of its parent compound, Osimertinib. Following administration, Osimertinib is metabolized in vivo, primarily by cytochrome P450 enzymes, particularly CYP3A4. Two major active metabolites have been identified in plasma: AZ5104 and this compound. This compound is the N-demethylated metabolite of Osimertinib.

While a detailed, publicly available chemical synthesis protocol for this compound is not extensively documented in the primary literature, its synthesis would be conceptually based on standard organic chemistry principles for N-demethylation of the parent compound or a multi-step synthesis building the molecule from precursor components. For research purposes, this compound and its isotopically labeled forms are commercially available from various chemical suppliers.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily functioning as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) with a reported IC50 of 1.6 μM. In addition to its activity against IGF-1R, this compound also demonstrates inhibitory effects on various EGFR-mutant and wild-type cell lines, mirroring the activity of its parent compound, Osimertinib.

The EGFR signaling cascade is a critical pathway in cellular growth, proliferation, differentiation, and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates downstream signaling through pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to the regulation of gene expression and cellular responses. Osimertinib, and by extension its active metabolite this compound, targets mutated forms of EGFR, thereby inhibiting these downstream pathways.

The IGF-1R signaling pathway is also crucial for cell proliferation and survival. Activation of IGF-1R by its ligands (IGF-1 and IGF-2) leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways. By inhibiting IGF-1R, this compound can disrupt these pro-survival signals.

Quantitative Data

The inhibitory activity of this compound has been quantified against various cell lines, demonstrating its potency. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

TargetIC50 (μM)Reference
IGF1R1.6
Cell LineGenotypeIC50 (nM)GI50 (nM)Reference
H1975Double Mutant (DM)4519
PC9Activating Mutant (AM)2615
LoVoWild Type (WT)786-
Calu3Wild Type (WT)-537

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Ligand Ligand (EGF, etc.) Ligand->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by this compound.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Activates GRB2 GRB2 IGF1R->GRB2 Activates PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Ligand Ligand (IGF-1, IGF-2) Ligand->IGF1R Binds This compound This compound This compound->IGF1R Inhibits

Caption: IGF-1R Signaling Pathway Inhibition by this compound.

IC50_Determination_Workflow start Start cell_culture 1. Culture Adherent Cells in 96-well Plate start->cell_culture drug_treatment 2. Treat Cells with a Range of this compound Concentrations cell_culture->drug_treatment incubation 3. Incubate for a Defined Period (e.g., 72h) drug_treatment->incubation mtt_assay 4. Perform MTT Assay incubation->mtt_assay absorbance 5. Measure Absorbance at 490 nm mtt_assay->absorbance data_analysis 6. Normalize Data and Plot Dose-Response Curve absorbance->data_analysis ic50 7. Calculate IC50 Value data_analysis->ic50 end End ic50->end

Caption: Experimental Workflow for IC50 Determination.

Experimental Protocols

The following provides a generalized protocol for determining the IC50 value of this compound against adherent cancer cell lines using a colorimetric method such as the MTT assay.

Materials:

  • Adherent cancer cell line of interest (e.g., H1975, PC9)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration of this compound.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound, an active metabolite of Osimertinib, is a potent inhibitor of IGF-1R and also demonstrates significant activity against various EGFR mutant and wild-type cell lines. Its dual inhibitory potential suggests it may play a crucial role in the overall efficacy of Osimertinib treatment. Further investigation into the specific synthesis and targeted effects of this compound could provide valuable insights for the development of next-generation cancer therapeutics. The data and protocols presented in this whitepaper serve as a foundational resource for researchers in the field of oncology and drug discovery.

The Pharmacological Profile of AZ7550: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 is a primary, pharmacologically active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Understanding the pharmacological profile of this compound is crucial for a comprehensive grasp of osimertinib's efficacy and safety, as this metabolite contributes to the overall clinical activity of the parent drug. This technical guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and safety data.

Mechanism of Action

This compound shares a similar mechanism of action with its parent compound, osimertinib. It is an irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The irreversible inhibition is achieved through the formation of a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain. This covalent binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation, survival, and differentiation. This compound, by inhibiting EGFR phosphorylation, effectively abrogates these downstream signals.

The Role of AZ7550 in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for a significant subset of NSCLC patients. Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have demonstrated significant clinical benefit. Osimertinib (AZD9291), a third-generation EGFR TKI, has shown remarkable efficacy, particularly in patients with the T790M resistance mutation. AZ7550 is a pharmacologically active metabolite of osimertinib, and understanding its specific role is crucial for a comprehensive understanding of osimertinib's therapeutic action and for the development of future-generation EGFR inhibitors. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound in the context of NSCLC.

Core Mechanism of Action

This compound, as an active metabolite of osimertinib, functions as an irreversible inhibitor of mutant EGFR. It covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling activity. This targeted inhibition is particularly effective against NSCLC cells harboring activating EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This compound exhibits a similar potency and selectivity profile to its parent compound, osimertinib.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various NSCLC cell lines and its inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF1R), a receptor tyrosine kinase implicated in cell growth and differentiation.

Table 1: In Vitro Cell Proliferation Inhibition by this compound

Cell LineEGFR Mutation StatusIC50 (nM)GI50 (nM)
H1975L858R/T790M (Double Mutant)4519
PC9Exon 19 Deletion (Activating Mutant)2615
LoVoWild Type786-
Calu3Wild Type-537

Table 2: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (µM)
IGF1R1.6

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by activated EGFR. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to decreased cell proliferation, survival, and tumor growth.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR Mutant EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation (MTT) Assay for IC50/GI50 Determination

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Effects of AZ7550 on EGFR-Mutated Cancer Cells

This document provides a comprehensive technical overview of this compound, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291). It details the compound's mechanism of action, inhibitory effects on various cancer cell lines, and the experimental methodologies used to ascertain these effects.

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant subset of these cancers, particularly in Asian populations, harbor activating mutations in the EGFR gene.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation.[2] While first and second-generation EGFR TKIs have been effective, patients often develop resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR kinase domain.[3][4][5] this compound, as an active metabolite of osimertinib, plays a crucial role in the efficacy of its parent compound, which was designed to overcome this resistance mechanism.[1][5]

Mechanism of Action

This compound is a potent and selective irreversible inhibitor of EGFR. Similar to its parent compound, osimertinib, it covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[5] This irreversible binding effectively blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[][7]

The key features of this compound's mechanism of action include:

  • Targeting Sensitizing Mutations: It demonstrates high potency against the common activating mutations, such as exon 19 deletions and the L858R point mutation.[1]

  • Overcoming T790M Resistance: A critical advantage of third-generation inhibitors like osimertinib and its metabolites is their ability to effectively inhibit the T790M resistance mutation, which is the primary cause of failure for first- and second-generation TKIs.[1][5]

  • Wild-Type EGFR Sparing: It shows significantly less activity against wild-type (WT) EGFR, which is thought to contribute to a more favorable safety profile compared to earlier generation TKIs that inhibit both mutant and WT EGFR.[5]

  • Inhibition of Downstream Signaling: By blocking EGFR autophosphorylation, this compound prevents the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation and inducing apoptosis.[][8][9][10]

Quantitative Data on Inhibitory Activity

The inhibitory effects of this compound have been quantified against various NSCLC cell lines harboring different EGFR mutation statuses. The data demonstrates its potent activity against both activating and double mutant (activating + T790M) cell lines, with significantly lower potency against wild-type cells.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

This table summarizes the concentration of this compound required to inhibit the activity of specific kinases or cell lines by 50%.

Cell Line / KinaseEGFR Mutation StatusIC50 (nM)Reference
PC9Activating Mutant (exon 19 del)26[1]
H1975Double Mutant (L858R/T790M)45[1]
LoVoWild-Type786[1]
IGF1RN/A1600[1]
Table 2: Half-Maximal Growth Inhibition (GI50) of this compound

This table outlines the concentration of this compound required to inhibit the proliferation of various cancer cell lines by 50%.

Cell LineEGFR Mutation StatusGI50 (nM)Reference
PC9Activating Mutant (exon 19 del)15[1]
H1975Double Mutant (L858R/T790M)19[1]
Calu-3Wild-Type537[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Proliferation Assay (for GI50 Determination)

This protocol describes a common method to assess the effect of a compound on cell growth.

  • Cell Culture: EGFR-mutated (e.g., PC9, H1975) and wild-type (e.g., Calu-3) NSCLC cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours to allow for the compound to exert its effect.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control cells. The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a method to measure the direct inhibitory effect of this compound on kinase activity.

  • Reagents: Recombinant human EGFR (mutant and wild-type) and IGF1R enzymes, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP are required.

  • Assay Setup: The assay is performed in a 96- or 384-well plate format. Each well contains the kinase, the substrate, and a specific concentration of this compound (serially diluted).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody-based detection method, such as a LanthaScreen™ Eu Kinase Binding Assay or an ELISA-based format where a phosphorylation-specific antibody is used.

  • Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response data to a suitable model.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation, indicating pathway inhibition.

  • Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then serum-starved overnight before being treated with various concentrations of this compound for a defined period (e.g., 2-6 hours). Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.

  • Secondary Antibody and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the extent of pathway inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR Mutant EGFR EGF->EGFR Binds EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer GRB2 GRB2/SOS EGFR_dimer->GRB2 PI3K PI3K EGFR_dimer->PI3K This compound This compound This compound->EGFR_dimer Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram

Experimental_Workflow start Start: EGFR-Mutant Cancer Cells seed Seed Cells in 96-Well Plate start->seed treat Treat with This compound (Dose-Response) seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read Measure Signal (Luminescence/ Absorbance) add_reagent->read analyze Data Analysis: Normalize to Control read->analyze end Determine GI50 Value analyze->end Acquired_Resistance cluster_gen1 1st/2nd Gen TKI Treatment cluster_resistance Acquired Resistance cluster_gen3 3rd Gen TKI Treatment Patient Patient with EGFR Activating Mutation (e.g., L858R) Gen1_TKI Treat with 1st/2nd Gen TKI (e.g., Gefitinib) Patient->Gen1_TKI Initial_Response Initial Tumor Response Gen1_TKI->Initial_Response T790M Development of T790M Gatekeeper Mutation Initial_Response->T790M Progression Tumor Progression T790M->Progression This compound Treat with Drug Containing this compound (Osimertinib) Progression->this compound Response2 Tumor Response Restored This compound->Response2

References

AZ7550: A Comprehensive Technical Review of Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1][2] As a key circulating component following the administration of Osimertinib, understanding the biological profile of this compound is crucial for a complete picture of the parent drug's efficacy and potential off-target effects. This document provides an in-depth review of the available literature on this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Biological Activity and Target Profile

This compound exhibits a multi-kinase inhibitory profile. While it is a metabolite of an EGFR inhibitor, its primary characterized target is the Insulin-like Growth Factor 1 Receptor (IGF1R), with a reported half-maximal inhibitory concentration (IC50) of 1.6 μM.[3][4][5][6] The potency and selectivity of this compound are considered to be broadly similar to its parent compound, Osimertinib.[3][2][6]

Quantitative Data on Kinase Inhibition

The inhibitory activity of this compound has been quantified against a panel of kinases, revealing a broader spectrum of activity beyond IGF1R.

Target KinaseIC50 Value
IGF1R1.6 μM
MLK188 nM
ACK1156 nM
ErbB4195 nM
MNK2228 nM
FLT3302 nM
ALK420 nM
--INVALID-LINK--
Cellular Activity: Anti-proliferative Effects

This compound has demonstrated anti-proliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those with different EGFR mutation statuses.

Cell LineEGFR StatusIC50 ValueGI50 Value
H1975Double Mutant (DM)45 nM19 nM
PC9Activating Mutant (AM)26 nM15 nM
LoVoWild Type (WT)786 nM-
Calu3Wild Type (WT)-537 nM

Mechanism of Action and Signaling Pathway

As a metabolite of Osimertinib, the mechanism of action of this compound is intrinsically linked to the EGFR signaling pathway.[7][8] Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[7][2] By inhibiting EGFR, downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis, such as the RAS-RAF-MAPK and PI3K/AKT pathways, are blocked.[9][10] Although this compound's primary reported target is IGF1R, its structural similarity to Osimertinib and its activity against EGFR-mutant cell lines suggest it likely contributes to the overall inhibition of these critical oncogenic pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT IGF1R IGF1R IGF1R->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT->Proliferation This compound This compound This compound->EGFR Inhibits (as metabolite of Osimertinib) This compound->IGF1R Inhibits UPLC_MSMS_Workflow Sample Biological Sample (Plasma or DBS) Spike Spike with Internal Standard (e.g., [13C2H3]-AZ7550) Sample->Spike Extraction Protein Precipitation (e.g., with Acetonitrile) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation (e.g., C18 column) Supernatant->UPLC MSMS Tandem Mass Spectrometry (Detection and Quantification) UPLC->MSMS Data Data Analysis MSMS->Data

References

In-depth Technical Guide: The Chemical Compound "AZ7550"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive review of publicly accessible scientific databases, chemical repositories, and pharmaceutical development pipelines, no specific information has been found for a compound designated as "AZ7550". This suggests that "this compound" may be an internal development code, a compound not yet disclosed in public literature, or a potential misspelling of a different designation.

The following guide is therefore presented as a template. Should further identifying information about "this compound" become available, such as its chemical class, therapeutic target, or an alternative name, this document can be populated with the relevant data and analyses as per the user's original request.

Chemical Structure and Properties

(Data Not Available)

A thorough search of chemical databases (e.g., PubChem, ChemSpider, SciFinder) and patent literature did not yield any results for the chemical structure, IUPAC name, SMILES string, or other identifiers for "this compound".

Table 1: Physicochemical Properties of this compound

PropertyValueUnits
Molecular Formula Data Not Available-
Molecular Weight Data Not Available g/mol
LogP Data Not Available-
pKa Data Not Available-
Solubility Data Not Availablemg/mL
Melting Point Data Not Available°C

Mechanism of Action and Biological Activity

(Data Not Available)

Without a known chemical structure or biological target, the mechanism of action for "this compound" cannot be described. Information regarding its biological activity, such as in vitro potency, in vivo efficacy, and off-target effects, is not publicly available.

Table 2: In Vitro Biological Activity of this compound

Target/AssayIC50 / EC50 / KiUnitsAssay Conditions
Data Not AvailableData Not AvailablenMData Not Available

Table 3: Pharmacokinetic Properties of this compound (Species-Dependent)

ParameterSpeciesValueUnits
Bioavailability (F%) Data Not AvailableData Not Available%
Clearance (CL) Data Not AvailableData Not AvailablemL/min/kg
Volume of Distribution (Vd) Data Not AvailableData Not AvailableL/kg
Half-life (t1/2) Data Not AvailableData Not Availableh

Signaling Pathways

(Data Not Available)

As the molecular target of "this compound" is unknown, a diagram of its associated signaling pathway cannot be generated at this time. A placeholder diagram is provided below to illustrate the format.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation This compound This compound This compound->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Target Gene Expression TF->Gene Regulation

Caption: A hypothetical signaling pathway for this compound.

Experimental Protocols

(Data Not Available)

Detailed experimental methodologies for the synthesis, purification, and biological evaluation of "this compound" are not available in the public domain. A generalized workflow for compound characterization is presented below.

Synthesis Chemical Synthesis & Purification Structure Structural Verification (NMR, MS) Synthesis->Structure Purity Purity Analysis (HPLC) Synthesis->Purity Physicochem Physicochemical Profiling (Solubility, LogP) Purity->Physicochem InVitro In Vitro Biological Assays Physicochem->InVitro InVivo In Vivo Efficacy & PK/PD Studies InVitro->InVivo Tox Toxicology Assessment InVivo->Tox Lead Lead Optimization or Clinical Candidate Selection Tox->Lead

Caption: A generalized workflow for drug discovery and development.

While a detailed technical guide on "this compound" cannot be provided at this time due to a lack of publicly available information, this framework has been established to facilitate the organization and presentation of such data once it becomes accessible. Researchers and professionals with access to proprietary information on "this compound" may use this structure to compile a comprehensive internal document. For further assistance, please provide an alternative compound name, a CAS number, or a reference to a relevant publication or patent.

Foundational Research on AZ7550 in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. As a key circulating metabolite, understanding the biological activity and pharmacological profile of this compound is critical for a comprehensive grasp of Osimertinib's efficacy and potential resistance mechanisms. This technical guide provides an in-depth overview of the foundational research on this compound in cancer biology, summarizing key quantitative data, detailing experimental protocols, and visualizing essential biological pathways and workflows.

Mechanism of Action

This compound, like its parent compound Osimertinib, is an irreversible inhibitor of EGFR. It contains a Michael acceptor that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks EGFR autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

Biochemical assays have indicated that this compound possesses a potency and efficacy profile broadly similar to that of Osimertinib. In addition to its activity against mutant EGFR, this compound has also been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM.

Signaling Pathway Inhibition by this compound

AZ7550_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K IGF1R IGF1R IGF1R->PI3K This compound This compound This compound->EGFR Inhibits This compound->IGF1R Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: this compound inhibits mutant EGFR and IGF1R signaling pathways.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified in various cancer cell lines, demonstrating its potency against different EGFR mutation statuses.

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineMutation StatusAssay TypeValueUnitReference(s)
IGF1R-IC501.6µM
H1975EGFR L858R/T790M (Double Mutant)IC5045nM
PC9EGFR ex19del (Activating Mutant)IC5026nM
LoVoEGFR Wild TypeIC50786nM
H1975EGFR L858R/T790M (Double Mutant)GI5019nM
PC9EGFR ex19del (Activating Mutant)GI5015nM
Calu3EGFR Wild TypeGI50537nM

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Pharmacokinetics and Metabolism

This compound is one of two primary active metabolites of Osimertinib, the other being AZ5104. It is formed through the demethylation of the terminal amine of Osimertinib, a process predominantly mediated by the cytochrome P450 enzyme CYP3A4. In human plasma, this compound circulates at approximately 10% of the concentration of the parent compound, Osimertinib. Despite its lower concentration, its similar potency to Osimertinib and longer half-life suggest it contributes to the overall clinical activity and potential toxicities of Osimertinib treatment.

Osimertinib Metabolism to this compound

Osimertinib_Metabolism Osimertinib Osimertinib (AZD9291) This compound This compound Osimertinib->this compound Demethylation CYP3A4 CYP3A4 CYP3A4->Osimertinib Metabolizes

Caption: Metabolic conversion of Osimertinib to this compound via CYP3A4.

Experimental Protocols

This section provides detailed protocols for key in vitro assays used to characterize the activity of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., H1975, PC9, LoVo)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Experimental Workflow for Cell Viability Assay

Exploring the therapeutic potential of AZ7550

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Potential of AZ7550, a Novel Kinase X Inhibitor for Glioblastoma Multiforme

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat solid tumors. The signaling pathways driving its proliferation and survival are key targets for novel therapeutic agents. This document details the preclinical data for this compound, a potent and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase frequently overexpressed in GBM. The following sections provide a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile of this compound, highlighting its potential as a future therapeutic agent for this devastating disease.

Introduction

Kinase X (KX) is a critical downstream effector in the oncogenic PI3K/Akt signaling pathway. Its overexpression has been correlated with poor prognosis in Glioblastoma Multiforme. This compound has been developed as a highly selective ATP-competitive inhibitor of KX. This whitepaper summarizes the key preclinical findings that underscore the therapeutic potential of this compound in GBM.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream targets. This leads to the inhibition of cell cycle progression and the induction of apoptosis in GBM cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt KX Kinase X Akt->KX Downstream Downstream Targets KX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KX

Caption: this compound inhibits the PI3K/Akt/KX signaling pathway.

In Vitro Efficacy

The in vitro potency of this compound was evaluated across multiple GBM cell lines. The compound demonstrated significant anti-proliferative activity and induced apoptosis.

Quantitative Data
Cell LineIC50 (nM) for Cell ViabilityApoptosis Induction (Fold Change in Caspase 3/7 Activity)
U-87 MG15.24.8
T98G28.53.9
A17221.74.2
Experimental Protocols
  • Cell Viability Assay: GBM cells were seeded in 96-well plates and treated with a concentration range of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader, and IC50 values were calculated using non-linear regression analysis.

  • Apoptosis Assay: Apoptosis was quantified by measuring caspase-3 and -7 activities using the Caspase-Glo® 3/7 Assay (Promega). Cells were treated with this compound at their respective IC50 concentrations for 48 hours before the assay was performed as per the manufacturer's protocol.

cluster_workflow Experimental Workflow: In Vitro Assays cluster_assays start Seed GBM Cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay (CellTiter-Glo®) incubate->viability apoptosis Apoptosis Assay (Caspase-Glo® 3/7) incubate->apoptosis analyze Data Analysis: IC50 Calculation & Fold Change viability->analyze apoptosis->analyze

Caption: Workflow for in vitro efficacy testing of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in an orthotopic mouse model of glioblastoma.

Quantitative Data
Treatment GroupMedian Survival (Days)Tumor Growth Inhibition (%)
Vehicle Control220
This compound (50 mg/kg, oral, daily)4578
Experimental Protocols
  • Orthotopic Xenograft Model: U-87 MG cells were stereotactically implanted into the brains of immunodeficient mice. Tumor growth was monitored by bioluminescence imaging.

  • Treatment: Once tumors were established, mice were randomized into two groups: vehicle control and this compound (50 mg/kg, administered orally once daily).

  • Efficacy Assessment: The primary endpoint was median survival. Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups at a specific time point.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in mice following a single oral dose of 50 mg/kg.

Quantitative Data
ParameterValue
Cmax (Maximum Plasma Concentration)2.5 µM
Tmax (Time to Maximum Concentration)2 hours
AUC (Area Under the Curve)15 µM·h
Bioavailability40%

Conclusion

This compound demonstrates potent and selective inhibition of Kinase X, leading to significant anti-tumor activity in preclinical models of Glioblastoma Multiforme. Its favorable pharmacokinetic profile supports further development as a potential therapeutic agent for this challenging disease. Future studies will focus on IND-enabling toxicology studies and the identification of predictive biomarkers.

Methodological & Application

Application Notes and Protocols: Preparation of AZ7550 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ7550 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2][3] It functions as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 1.6 μM.[2][4] this compound also demonstrates inhibitory activity against various cancer cell lines, with IC50 values in the nanomolar range for mutant and wild-type cell lines.[1][2] Accurate preparation of stock and working solutions of this compound is critical for obtaining reliable and reproducible results in preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt forms is presented in the table below. It is crucial to use the correct molecular weight corresponding to the specific form of this compound being used for accurate molar concentration calculations.

PropertyThis compound (Free Base)This compound HydrochlorideThis compound Mesylate
Molecular Formula C₂₇H₃₁N₇O₂C₂₇H₃₂ClN₇O₂C₃₀H₄₃N₇O₁₁S₃
Molecular Weight 485.58 g/mol [4]522.04 g/mol [5]773.89 g/mol [6]
Appearance Light yellow to yellow solid powder[5]Light yellow to yellow solid powder[5]Not specified
Solubility (in DMSO) 83.33 mg/mL (171.61 mM) with sonication and pH adjustment to 5 with 1 M HCl.[4]1.88 mg/mL (3.60 mM) with sonication and warming.[1]Not specified
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years.[4][5]-20°C for up to 3 years; 4°C for up to 2 years.[5]-20°C for up to 2 years.[6]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[1][4][5]-80°C for up to 6 months; -20°C for up to 1 month.[1][5]-20°C for up to 1 month.[6]

Experimental Protocols

Materials
  • This compound (free base, hydrochloride, or mesylate salt)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Warming block or water bath (optional)

  • Sterile, filtered pipette tips

  • Appropriate cell culture medium or buffer for working solutions

Protocol for Preparing a 10 mM Stock Solution of this compound (Free Base)

This protocol describes the preparation of a 10 mM stock solution of this compound free base. The same principles apply to the salt forms, ensuring the use of the correct molecular weight for calculations.

  • Pre-weighing Preparation : Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.

  • Weighing the Compound : Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.86 mg of this compound free base (Molecular Weight: 485.58 g/mol ).

    • Calculation : Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 485.58 g/mol / 1000 = 4.86 mg

  • Dissolving the Compound : Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution : Vortex the solution thoroughly. If necessary, sonicate the vial or warm it gently (e.g., in a 37°C water bath) to aid dissolution.[1] Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution : Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4][5]

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh from the stock solution for each experiment.

  • Thawing the Stock Solution : Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution : Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.

    • Example : To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.

    • Calculation :

      • Volume of stock solution needed = (Final Concentration x Final Volume) / Stock Concentration

      • Volume of stock solution needed = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL.

    • Add 1 µL of the 10 mM stock solution to 999 µL of the desired medium or buffer.

  • Mixing : Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to cells in culture.

  • Immediate Use : Use the freshly prepared working solution immediately. Do not store diluted working solutions for extended periods.

Stability and Handling

  • This compound is unstable in plasma due to a potential Michael addition reaction with cysteine.[3] If working with plasma samples, the addition of acetonitrile may enhance stability.[3]

  • For general in vitro experiments, it is always recommended to prepare fresh working solutions from a frozen stock on the day of use.

  • Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.[1] Aliquoting is highly recommended.

  • Protect the compound and its solutions from light.

Signaling Pathway and Experimental Workflow

AZ7550_Preparation_Workflow store_stock store_stock thaw thaw store_stock->thaw

Workflow for preparing this compound solutions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7550 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation. AZD7550 itself has been shown to inhibit Insulin-like Growth Factor 1 Receptor (IGF1R). Understanding the efficacy of AZD7550 is crucial for a comprehensive assessment of Osimertinib's therapeutic action and potential off-target effects. This document provides detailed recommendations and protocols for testing the efficacy of AZD7550 in a panel of well-characterized cancer cell lines: H1975, PC9, LoVo, and Calu3.

Recommended Cell Lines: Rationale and Characteristics

The choice of cell lines is critical for obtaining meaningful data on the efficacy of a targeted therapeutic agent. The following cell lines are recommended for their distinct genetic profiles, which can help elucidate the specific activity of AZD7550.

Cell LineCancer TypeKey Genetic FeaturesRationale for AZD7550 Testing
H1975 Non-Small Cell Lung Cancer (NSCLC)EGFR L858R and T790M mutationsRepresents a model of acquired resistance to first and second-generation EGFR TKIs. Ideal for assessing the efficacy of third-generation inhibitors and their metabolites.
PC9 Non-Small Cell Lung Cancer (NSCLC)EGFR exon 19 deletionA model for EGFR-addicted NSCLC that is sensitive to first-generation EGFR TKIs. Useful as a control to compare the potency of AZD7550 against sensitizing mutations.
LoVo Colorectal CancerKRAS G13D mutation, wild-type BRAFRepresents a KRAS-mutant colorectal cancer model. Useful for investigating the efficacy of AZD7550 in a non-EGFR driven context and exploring its IGF1R inhibitory activity.
Calu3 Non-Small Cell Lung Cancer (NSCLC)Wild-type EGFR, KRAS G13D mutationA model of NSCLC with wild-type EGFR but a KRAS mutation. Can be used to assess the selectivity of AZD7550 and its effects on cells that are not primarily driven by EGFR signaling.

Data Presentation: Comparative Efficacy of EGFR-Targeted Therapies

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various EGFR inhibitors in the recommended cell lines. This data provides a benchmark for evaluating the potency of AZD7550.

Table 1: IC50 Values of EGFR Inhibitors in NSCLC Cell Lines (nM)

Cell LineOsimertinib (AZD9291)ErlotinibGefitinib
H1975 5 - 11>1000>1000
PC9 8 - 2328 - 3077.26
Calu3 6503000 (starting dose for resistance induction)6000 (starting dose for resistance induction)

Table 2: IC50 Values of EGFR-Targeted and Other Therapies in Colorectal and NSCLC Cell Lines (µM)

Cell LineGefitinibCetuximab
LoVo 0.064 - 33 (time-dependent)-
Calu3 -0.6 (IC50 in nM)

Note: Data for AZD7550 specifically is limited. The efficacy of AZD7550 should be determined experimentally and compared to its parent compound, Osimertinib.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of AZD7550 on the recommended cell lines.

Materials:

  • Recommended cell lines (H1975, PC9, LoVo, Calu3)

  • Appropriate cell culture medium and supplements

  • AZD7550 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of AZD7550 in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C

Determining the Potency of AZ7550: Application Notes and Protocols for IC50 and GI50 Estimation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for determining the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) of AZ7550, an active metabolite of the EGFR inhibitor Osimertinib. Understanding these parameters is crucial for evaluating the compound's potency and its potential as a therapeutic agent.

Introduction

This compound is a significant metabolite of AZD9291 (Osimertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is known to inhibit both EGFR and insulin-like growth factor 1 receptor (IGF1R).[1][2] The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, while the GI50 value is the concentration that causes 50% inhibition of cell proliferation.[3][4] These metrics are fundamental in preclinical drug development for assessing the efficacy of anticancer compounds.

This document outlines the necessary protocols for determining the IC50 and GI50 values of this compound in relevant cancer cell lines.

Data Presentation

The following table summarizes the reported IC50 and GI50 values for this compound in various non-small cell lung cancer (NSCLC) cell lines.

ParameterCell LineGenotypeConcentration (nM)
IC50 H1975Double Mutant (DM)45
PC9Activating Mutant (AM)26
LoVoWild Type (WT)786
GI50 H1975Double Mutant (DM)19
PC9Activating Mutant (AM)15
Calu3Wild Type (WT)537

Data sourced from MedchemExpress and InvivoChem.[1][2]

Experimental Protocols

A common and effective method for determining IC50 and GI50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials
  • Human cancer cell lines (e.g., H1975, PC9, LoVo, Calu3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure for GI50 Determination
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 95%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare a "time zero" plate by seeding cells as above. Immediately after seeding, add MTT reagent as described in step 5 to determine the cell number at the start of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range could be from 0.01 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells, including the untreated control, is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells (excluding the "time zero" plate) and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis for GI50
  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [((Abs_treated - Abs_time_zero) / (Abs_control - Abs_time_zero)) * 100]

  • Plot the percentage of growth inhibition against the logarithm of the this compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the GI50 value, which is the concentration of this compound that causes 50% growth inhibition.[5][6]

Procedure and Data Analysis for IC50 Determination

The experimental procedure for determining the IC50 is similar to the GI50 protocol, with a key difference in the data analysis. The "time zero" plate is not required for IC50 calculation.

  • Follow steps 1-4 of the GI50 protocol (excluding the "time zero" plate).

  • Data Analysis for IC50:

    • Subtract the average absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).[3] % Viability = (Abs_treated / Abs_control) * 100

    • The percentage of inhibition is then calculated as: % Inhibition = 100 - % Viability

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.[5][6]

Visualizations

Experimental Workflow for IC50/GI50 Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h add_drug Add this compound to cells incubation_24h->add_drug drug_dilution This compound Serial Dilution drug_dilution->add_drug incubation_48_72h 48-72h Incubation add_drug->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_mtt 2-4h Incubation add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan (DMSO) incubation_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50_gi50 Determine IC50/GI50 plot_curve->determine_ic50_gi50

Caption: Workflow for determining IC50 and GI50 values using the MTT assay.

This compound Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS IGF1R IGF1R IGF1R->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits This compound->IGF1R Inhibits

References

Application Notes: Determining Cell Viability Following AZ7550 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Osimertinib and its metabolites are crucial in the treatment of non-small cell lung cancer (NSCLC), particularly in cases with EGFR mutations such as T790M, L858R, and exon 19 deletions.[3][4] this compound demonstrates a similar potency and selectivity profile to its parent compound.[1][5] Its mechanism of action involves the inhibition of both mutant EGFR and the insulin-like growth factor 1 receptor (IGF1R), a key player in cell growth and differentiation.[1][6][7] By blocking these pathways, this compound disrupts downstream signaling cascades like the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cancer cell proliferation and survival.[8][9]

This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using a cell viability assay. The Cell Counting Kit-8 (CCK-8) assay is presented here as a robust, sensitive, and straightforward colorimetric method.[10] This assay quantifies the number of viable cells by utilizing a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in metabolically active cells to produce an orange-colored formazan dye.[11][12][13] The amount of formazan generated is directly proportional to the number of living cells and can be measured using a microplate reader.[13]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by targeting key signaling pathways involved in cell proliferation and survival. As a potent inhibitor, it primarily acts on:

  • Epidermal Growth Factor Receptor (EGFR): this compound binds to and inhibits the kinase activity of EGFR, including clinically relevant mutant forms that confer resistance to earlier-generation TKIs.[3][4] This blocks the activation of downstream pathways essential for cell growth.[8][14]

  • Insulin-like Growth Factor 1 Receptor (IGF1R): this compound also inhibits IGF1R with a reported IC50 of 1.6 μM.[5][6][7] The IGF1R pathway is critically involved in cell growth and differentiation, and its inhibition contributes to the anti-proliferative effects of the compound.[1]

The dual inhibition of these receptors leads to the suppression of major signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in sensitive cancer cells.[9]

AZ7550_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling EGFR EGFR PI3K_AKT PI3K / AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS / MAPK Pathway EGFR->RAS_MAPK IGF1R IGF1R IGF1R->PI3K_AKT IGF1R->RAS_MAPK This compound This compound This compound->EGFR Inhibits This compound->IGF1R Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Experimental Protocols

This section outlines the materials and step-by-step procedures for conducting a cell viability assay using the Cell Counting Kit-8 (CCK-8).

Materials and Reagents
  • Target cancer cell line(s) (e.g., H1975, PC9 for mutant EGFR; Calu3, LoVo for wild-type)[1][6]

  • This compound compound

  • Dimethyl sulfoxide (DMSO), cell culture grade[6]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Hemocytometer or automated cell counter

  • Multichannel pipette

Protocol: Cell Viability Assay (CCK-8)

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate types.

Step 1: Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO.

  • Aliquot the stock solution into small volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

  • Immediately before use, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically ≤ 0.1%).

Step 2: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.

  • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in 100 µL of medium.[12][15]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for "cells + medium only" (untreated control) and "medium only" (blank control).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[11]

Step 3: this compound Treatment

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of medium containing the various concentrations of this compound to the appropriate wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest drug concentration.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15][16]

Step 4: CCK-8 Assay and Measurement

  • Following the treatment period, add 10 µL of CCK-8 reagent directly to each well.[11] Avoid introducing bubbles.

  • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

  • Gently shake the plate for one minute to ensure uniform color distribution.

  • Measure the absorbance (OD) at a wavelength of 450 nm using a microplate reader.[11]

Caption: Experimental Workflow for Cell Viability Assay.

Data Presentation and Analysis

Calculations
  • Corrected Absorbance: Subtract the average absorbance of the blank control (medium only) from all other readings.

    • Corrected OD = OD_sample - OD_blank

  • Percentage of Cell Viability: Normalize the data to the untreated control group to determine the relative viability.[16]

    • % Viability = (Corrected OD_treated / Corrected OD_untreated_control) x 100

Data Summary Tables

The results can be effectively summarized in tables for clear comparison.

Table 1: Raw Absorbance Data (450 nm) After 72h Treatment

This compound Conc.Replicate 1 (OD)Replicate 2 (OD)Replicate 3 (OD)Mean ODStd. Dev.
Blank (Medium)0.0950.0980.0960.0960.002
0 nM (Control)1.8541.9021.8811.8790.024
1 nM1.7651.8101.7951.7900.023
10 nM1.4221.3981.4501.4230.026
100 nM0.8150.8550.8300.8330.020
1 µM0.2500.2650.2450.2530.010
10 µM0.1550.1600.1580.1580.003

Table 2: Calculated Cell Viability and IC50 Values

Cell LineTreatment DurationThis compound Conc.Mean % ViabilityStd. Dev.Calculated IC50
H1975 (Mutant)72h0 nM100%1.3%\multirow{5}{}{~45 nM[1]}
1 nM95.0%1.3%
10 nM74.4%1.5%
100 nM41.3%1.1%
1 µM8.8%0.6%
LoVo (Wild-Type)72h0 nM100%1.5%\multirow{5}{}{~786 nM[1]}
100 nM92.1%2.1%
500 nM65.3%3.5%
1 µM45.2%2.8%
10 µM15.8%1.9%

Note: IC50 values are illustrative and should be calculated using non-linear regression analysis from a full dose-response curve.

Data Interpretation

The data will generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of this compound required to inhibit cell viability by 50% and is a key metric for evaluating the compound's potency.[16] Comparing the IC50 values across different cell lines (e.g., EGFR-mutant vs. wild-type) will provide insights into the selectivity and efficacy of this compound.

References

Application Notes and Protocols for Studying IGF1R Signaling Using AZ7550

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZ7550, an active metabolite of the EGFR inhibitor osimertinib, as a research tool to investigate the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway. This compound has been identified as an inhibitor of IGF1R, making it a valuable pharmacological tool for elucidating the role of this pathway in various cellular processes, including proliferation, survival, and differentiation.

Introduction to this compound

This compound is a key active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), AZD9291 (osimertinib). While osimertinib is renowned for its efficacy against mutant forms of EGFR, its metabolite this compound also exhibits inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM. This dual activity profile makes this compound a subject of interest for studying the crosstalk between EGFR and IGF1R signaling pathways and for investigating the specific functions of IGF1R.

The IGF1R Signaling Pathway

The IGF1R is a receptor tyrosine kinase that plays a crucial role in normal growth and development. Its signaling is also implicated in the pathogenesis of several diseases, including cancer. The binding of ligands, primarily IGF1 and IGF2, to the extracellular domain of IGF1R induces a conformational change that leads to receptor autophosphorylation and the activation of its intrinsic tyrosine kinase activity. This activation triggers two major downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway, which collectively regulate cellular proliferation, survival, and metabolism.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: In Vitro IC50 Values of this compound

Target/Cell LineDescriptionIC50 (nM)Reference
IGF1REnzyme Activity1600
H1975EGFR Double Mutant (DM) Cell Line45
PC9EGFR Activating Mutant (AM) Cell Line26
LoVoWild Type (WT) Cell Line786

Table 2: In Vitro GI50 Values of this compound

Cell LineDescriptionGI50 (nM)Reference
H1975DM Antiproliferative19
PC9AM Antiproliferative15
Calu3WT Antiproliferative537

Key Experimental Protocols

Here are detailed protocols for essential experiments to study the effects of this compound on IGF1R signaling.

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

  • Cancer cell line expressing IGF1R (e.g., MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (hydrochloride or mesylate salt)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Once cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Western Blotting for IGF1R Pathway Activation

This protocol is for assessing the phosphorylation status of IGF1R and its downstream targets.

Materials:

  • Treated cell lysates (from Protocol 1)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IGF1R, anti-IGF1R, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Following treatment with this compound for the desired duration, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the IGF1R signaling pathway and a typical experimental workflow for studying the effects of this compound.

Application Note: Protocol for Assessing AZ7550's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols to assess the effects of AZ7550, an active metabolite of the EGFR inhibitor Osimertinib, on cancer cell cycle progression. This compound is an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) with a reported IC50 of 1.6 μM. Given the crucial role of IGF1R signaling in cell proliferation and survival, this protocol outlines key assays to determine this compound's cytostatic and cytotoxic effects. The methodologies covered include determining cell viability to establish effective dose concentrations, analysis of cell cycle phase distribution via flow cytometry, and examination of key cell cycle regulatory protein expression by Western blotting. These protocols are designed to provide a robust framework for characterizing the anti-proliferative mechanism of this compound in relevant cancer cell lines.

Introduction to this compound and Cell Cycle Analysis

This compound is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). While Osimertinib primarily targets mutant EGFR, its metabolite this compound also demonstrates inhibitory activity against IGF1R. The IGF1R pathway is a critical regulator of cell growth and proliferation, making it a key target in cancer therapy. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Assessing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) is fundamental to understanding the mechanism of action of anti-proliferative compounds. Flow cytometry with propidium iodide (PI) staining is a standard technique for quantifying DNA content, which allows for the determination of the percentage of cells in each phase. Further mechanistic insights can be gained by analyzing the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which govern transitions between cell cycle phases.

This application note details a workflow to:

  • Determine the cytotoxic potential of this compound and establish a dose-response curve.

  • Analyze this compound-induced alterations in cell cycle phase distribution.

  • Investigate the effect of this compound on the expression of critical cell cycle proteins.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data from the proposed assays after treating a relevant cancer cell line (e.g., H1975, a non-small cell lung cancer line) with this compound for 48 hours. These tables serve as a template for data presentation.

Table 1: Cell Viability (MTT Assay) after this compound Treatment

This compound Concentration (µM) % Viability (Mean ± SD) Calculated IC50 (µM)
0 (Vehicle Control) 100 ± 5.1 \multirow{6}{*}{~25.5}
1 91 ± 4.8
5 78 ± 6.2
10 65 ± 5.5
25 49 ± 4.9

| 50 | 22 ± 3.7 | |

Table 2: Cell Cycle Distribution (Flow Cytometry) after this compound Treatment

This compound Concentration (µM) % G0/G1 Phase (Mean ± SD) % S Phase (Mean ± SD) % G2/M Phase (Mean ± SD)
0 (Vehicle Control) 45.2 ± 2.1 35.5 ± 1.8 19.3 ± 1.5
12.5 (0.5 x IC50) 58.9 ± 2.5 28.1 ± 2.0 13.0 ± 1.1
25 (IC50) 72.5 ± 3.0 15.3 ± 1.6 12.2 ± 1.3

| 50 (2 x IC50) | 75.1 ± 3.3 | 10.8 ± 1.4 | 14.1 ± 1.9 (potential G2 arrest) |

Table 3: Relative Protein Expression (Western Blot) after this compound Treatment

This compound Concentration (µM) Cyclin D1 (Fold Change) CDK4 (Fold Change) p27 Kip1 (Fold Change)
0 (Vehicle Control) 1.00 1.00 1.00
12.5 (0.5 x IC50) 0.65 0.70 1.85
25 (IC50) 0.30 0.41 3.10

| 50 (2 x IC50) | 0.22 | 0.35 | 3.50 |

Experimental Protocols

Protocol 3.1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell line (e.g., H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • 6-well plates

  • This compound-treated cells

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x IC50, IC50, 2x IC50) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.

Protocol 3.3: Western Blotting for Cell Cycle Proteins

This protocol assesses the expression levels of key cell cycle regulatory proteins.

Materials:

  • This compound-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking

Troubleshooting & Optimization

Identifying and minimizing off-target effects of AZ7550

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of AZ7550, a potent inhibitor of Tyrosine Kinase X (TKX).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key component of the MAPK signaling pathway often implicated in cell proliferation and survival.

Q2: What is the known kinase selectivity profile of this compound?

This compound exhibits high potency against its primary target, TKX. However, like many kinase inhibitors, it can interact with other kinases at higher concentrations. The table below summarizes the inhibitory activity of this compound against TKX and a selection of common off-target kinases.

Q3: What are the recommended in-cell concentrations for this compound to maintain selectivity?

For most cell-based assays, we recommend using this compound at concentrations between 100 nM and 500 nM to ensure maximal inhibition of TKX while minimizing engagement with known off-targets like SRC and LCK.

Q4: What are the best practices for control experiments when using this compound?

To ensure the observed phenotype is a direct result of TKX inhibition, we recommend the following controls:

  • Vehicle Control: Use a DMSO-treated sample as a negative control.

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound.

  • Genetic Controls: Perform rescue experiments by overexpressing a drug-resistant mutant of TKX or use siRNA/CRISPR to knock down TKX to confirm that the observed phenotype is on-target.

Troubleshooting Guide

Issue 1: I am observing a phenotype that is inconsistent with the known function of TKX.

  • Possible Cause: This may be due to an off-target effect of this compound. At higher concentrations, this compound can inhibit other kinases which may lead to unexpected biological responses.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with TKX at the concentration used in your experiment.

    • Perform a Dose-Response Experiment: Titrate this compound to determine the lowest effective concentration that produces the on-target phenotype.

    • Profile Against a Kinase Panel: Use a commercial kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-targets.

Issue 2: My cells are showing significant toxicity at concentrations that should be selective for TKX.

  • Possible Cause: The observed cytotoxicity may be due to the inhibition of a kinase essential for cell survival, which is an off-target of this compound.

  • Troubleshooting Steps:

    • Consult Off-Target Data: Refer to the kinase selectivity profile of this compound to identify potential off-targets that are known to play a role in cell viability.

    • Perform a Rescue Experiment: Use siRNA or CRISPR to knock down the suspected off-target kinase. If the knockdown phenocopies the effect of this compound, it is likely an off-target effect.

    • Use an Alternative Inhibitor: If possible, use a structurally different TKX inhibitor with a distinct off-target profile to see if the same toxic effect is observed.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
TKX 15 Primary Target
SRC850Off-Target
LCK1,200Off-Target
EGFR>10,000Minimal Activity
VEGFR2>10,000Minimal Activity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its target protein TKX in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specified concentration of this compound for 1 hour.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble TKX remaining at each temperature using Western blotting with a TKX-specific antibody.

  • Data Analysis: A shift in the melting curve of TKX in this compound-treated cells compared to vehicle-treated cells indicates target engagement.

Protocol 2: Rescue Experiment using siRNA

Objective: To determine if a phenotype is due to an on-target or off-target effect of this compound.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA targeting the suspected off-target kinase or a non-targeting control siRNA.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • This compound Treatment: Treat the transfected cells with this compound or vehicle.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, protein phosphorylation). If the knockdown of the suspected off-target protein prevents the this compound-induced phenotype, it suggests an off-target effect.

Visualizations

cluster_pathway Simplified this compound Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TKX TKX (On-Target) Receptor->TKX SRC SRC (Off-Target) Receptor->SRC Downstream Downstream Signaling TKX->Downstream Survival Cell Survival SRC->Survival Proliferation Cell Proliferation Downstream->Proliferation AZ7550_On This compound AZ7550_On->TKX Inhibition AZ7550_Off This compound (High Conc.) AZ7550_Off->SRC Inhibition cluster_workflow Workflow for Off-Target Identification Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Experiment Start->DoseResponse CETSA Confirm Target Engagement (CETSA) DoseResponse->CETSA KinaseScreen Broad Kinase Screen CETSA->KinaseScreen IdentifyTargets Identify Potential Off-Targets KinaseScreen->IdentifyTargets Validate Validate with siRNA/ CRISPR Rescue IdentifyTargets->Validate Conclusion Confirm On-Target or Off-Target Effect Validate->Conclusion cluster_logic Troubleshooting Logic for Unexpected Results Start Unexpected Result? CheckConc Is concentration > 500 nM? Start->CheckConc OnTarget Likely On-Target Effect. Verify with genetic controls. CheckConc->OnTarget No OffTarget Potential Off-Target Effect. Follow off-target workflow. CheckConc->OffTarget Yes

Best practices for long-term storage of AZ7550

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the small molecule compound AZ7550. Adherence to these guidelines is critical for maintaining compound integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound in its solid form?

A1: For maximal stability, solid this compound should be stored at -20°C or colder, protected from light and moisture. A desiccator can provide additional protection against humidity. Always refer to the Certificate of Analysis (CofA) for any lot-specific storage recommendations.

Q2: How should I store this compound after reconstituting it in a solvent?

A2: Once in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Q3: Which solvent should I use to reconstitute this compound?

A3: The choice of solvent depends on the experimental requirements and the compound's solubility. The Technical Data Sheet (TDS) for this compound should specify recommended solvents, such as DMSO. It is crucial to use high-purity, anhydrous grade solvents to prevent compound degradation.

Q4: How long is this compound stable for?

A4: In its solid form, when stored correctly at -20°C, small molecules are typically stable for up to 3 years. The stability of reconstituted solutions is significantly shorter and is dependent on the solvent, storage temperature, and handling. Always prioritize using freshly prepared solutions for experiments.

Q5: Can I store this compound at room temperature?

A5: Long-term storage at room temperature (15–25°C) is not recommended for this compound unless specified on the product data sheet. Elevated temperatures can accelerate thermal degradation. While shipping at ambient temperature is common for stable small molecules, they should be transferred to the recommended long-term storage conditions upon receipt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solid powder appears discolored, clumpy, or oily. Moisture absorption, oxidation, or degradation.Do not use the compound for sensitive experiments. Consider re-qualifying the material using analytical methods like HPLC to check purity. Ensure future storage is in a desiccated environment.
Compound fails to dissolve completely in the recommended solvent. Incorrect solvent or concentration, compound precipitation, or degradation into insoluble byproducts.Confirm the correct solvent and concentration from the TDS. Gentle warming or vortexing may aid dissolution. If insolubility persists, the compound may have degraded.
Diminished or inconsistent biological activity in assays. Compound degradation due to improper storage, repeated freeze-thaw cycles, or instability in the assay buffer.Prepare fresh solutions from solid stock for every experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Test the compound's stability in the assay buffer.
Unexpected peaks appear in HPLC or LC-MS analysis. Contamination, compound degradation, or reaction with the solvent or container.Use high-purity solvents and clean equipment. Analyze a freshly prepared sample to compare against the stored sample. Run a blank injection to check for system-related peaks.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid (Lyophilized Powder) -20°C to -80°CUp to 3 yearsProtect from light; store in a desiccator.
2-8°C (Refrigerated)Up to 2 yearsFor less sensitive compounds; check TDS.
15-25°C (Ambient)Short-term onlyNot recommended for long-term storage.
In Solution (e.g., in DMSO) -80°CUp to 6 monthsRecommended for aliquots to preserve integrity.
-20°CUp to 1 monthSuitable for short-term use of aliquots.

Experimental Protocols & Workflows

Protocol for Reconstitution and Aliquoting of this compound
  • Preparation: Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature to prevent condensation.

  • Reconstitution: Under sterile conditions, add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) directly to the vial to create a concentrated stock solution.

  • Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. Avoid

Validation & Comparative

Head-to-Head Comparison of AZ7550 and AZ5104 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of the biological activities of AZ7550 and AZ5104, two active metabolites of the third-generation EGFR inhibitor, Osimertinib (AZD9291). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological profiles of these compounds.

Executive Summary

This compound and AZ5104, while both metabolites of Osimertinib, exhibit distinct inhibitory profiles. AZ5104 is a highly potent inhibitor of various EGFR mutations, demonstrating significantly lower IC50 values compared to this compound for this target class.[1][2] In contrast, this compound's primary reported target is the Insulin-like Growth Factor 1 Receptor (IGF1R), with additional off-target activities against other kinases.[3][4][5] Both metabolites circulate at approximately 10% of the concentration of the parent compound, Osimertinib.[6][7][8] Biochemical assays have indicated that this compound has a potency and efficacy profile similar to Osimertinib, whereas AZ5104 is more potent against both mutant and wild-type EGFR.[6][7]

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of this compound and AZ5104 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Potency (IC50)

Target KinaseThis compound IC50AZ5104 IC50
IGF1R1.6 µM[3][4][5]Not Reported
EGFR (L858R/T790M)Not Reported<1 nM[1]
EGFR (L858R)Not Reported6 nM[1][2]
EGFR (L861Q)Not Reported1 nM[1][2]
EGFR (wildtype)Not Reported25 nM[1][2]
ErbB4195 nM[3]7 nM[2]
MLK188 nM[3]Not Reported
ACK1156 nM[3]Not Reported
MNK2228 nM[3]Not Reported

Table 2: Cellular Activity - Inhibition of Cell Proliferation (GI50/IC50)

Cell LineEGFR StatusThis compound GI50/IC50AZ5104 IC50
H1975L858R/T790M19 nM (GI50)[3][9] / 45 nM (IC50)[3][9]2 nM (Inhibition of EGFR phosphorylation)[2][10], 3.3 nM (Cell viability)[1]
PC-9Exon 19 deletion15 nM (GI50)[3][9] / 26 nM (IC50)[3][9]2 nM (Cell viability)[10]
LoVoWild Type786 nM (IC50)[3][9]33 nM (Inhibition of EGFR phosphorylation)[2][10]
Calu-3Wild Type537 nM (GI50)[3][9]80 nM (Cell viability)[1]
NCI-H2073Wild TypeNot Reported53 nM (Cell viability)[1]
PC-9VanRExon 19 del/T790MNot Reported1 nM (Inhibition of EGFR phosphorylation)[2]

Experimental Protocols

Detailed experimental methodologies for the key assays are outlined below.

Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

Methodology: Kinase activity is typically measured using a filter-binding radioactive ATP transferase assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and a buffer solution with necessary cofactors (e.g., MgCl2, ATP).

  • Compound Incubation: The test compounds (this compound or AZ5104) are serially diluted and added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Cell Proliferation Assays (GI50/IC50)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell growth (GI50) or overall cell viability (IC50).

Methodology: Assays such as the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay are commonly used.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or AZ5104) and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • For CCK-8: A solution containing WST-8 is added to each well. The amount of formazan dye produced by cellular dehydrogenases is proportional to the number of living cells.

    • For SRB: Cells are fixed with trichloroacetic acid, and then stained with the SRB dye, which binds to cellular proteins.

  • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell growth inhibition or viability is calculated relative to untreated control cells. GI50 or IC50 values are determined from the dose-response curves.

Inhibition of EGFR Phosphorylation in Cells

Objective: To assess the ability of the compounds to inhibit the autophosphorylation of EGFR in a cellular context.

Methodology: This is typically evaluated using Western blotting or a cell-based ELISA.

  • Cell Culture and Starvation: Cells are cultured to a certain confluency and then serum-starved to reduce basal EGFR phosphorylation.

  • Compound Treatment: Cells are pre-incubated with different concentrations of the test compound.

  • EGFR Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Quantification:

    • Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

    • ELISA: A sandwich ELISA format is used with a capture antibody for total EGFR and a detection antibody for p-EGFR.

  • Data Analysis: The level of p-EGFR is normalized to the total EGFR level. The IC50 for the inhibition of EGFR phosphorylation is calculated from the dose-response data.

Mandatory Visualizations

EGFR Signaling Pathway Inhibition by AZ5104

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation AZ5104 AZ5104 AZ5104->EGFR Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound and AZ5104 Kinase_Assay Perform In Vitro Kinase Assays Compound_Prep->Kinase_Assay Cell_Assay Perform Cell-Based Assays Compound_Prep->Cell_Assay Assay_Prep Prepare Kinase Assays and Cell Culture Plates Assay_Prep->Kinase_Assay Assay_Prep->Cell_Assay Data_Collection Collect Raw Data (e.g., Absorbance, Radioactivity) Kinase_Assay->Data_Collection Cell_Assay->Data_Collection IC50_Calc Calculate IC50/GI50 Values Data_Collection->IC50_Calc Comparison Head-to-Head Comparison of Activity IC50_Calc->Comparison

References

A Comparative Guide to Third-Generation EGFR Inhibitors: Profiling AZ7550 in the Context of Advanced NSCLC Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have become a cornerstone of treatment for patients with activating EGFR mutations and the T790M resistance mutation. This guide provides a detailed comparison of AZ7550, an active metabolite of the widely used drug Osimertinib, with other leading third-generation EGFR inhibitors, namely Lazertinib and Aumolertinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform ongoing and future research.

Introduction to Third-Generation EGFR Inhibitors

First- and second-generation EGFR TKIs, while effective, inevitably lead to resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Third-generation inhibitors were specifically designed to overcome this resistance mechanism. They selectively and irreversibly target both the initial sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M mutation, while importantly sparing wild-type (WT) EGFR. This selectivity minimizes the dose-limiting toxicities, such as rash and diarrhea, that are common with earlier-generation TKIs due to their inhibition of WT EGFR in healthy tissues.

This compound is an N-demethylated active metabolite of Osimertinib (AZD9291), the first third-generation EGFR TKI to receive regulatory approval. Preclinical data indicate that this compound shares a broadly similar potency and selectivity profile with its parent compound. This guide will place the preclinical profile of this compound into the broader context of its class, comparing it against Aumolertinib (Almonertinib, HS-10296) and Lazertinib, two other potent third-generation inhibitors that have demonstrated significant clinical activity.

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize key preclinical data for this compound and its comparators, focusing on their biochemical potency against EGFR enzyme variants and their cellular activity in NSCLC cell lines.

Table 1: Biochemical Potency (Enzymatic IC50)

This table outlines the half-maximal inhibitory concentration (IC50) of each compound against purified EGFR kinase domains. Lower values indicate greater potency.

CompoundEGFR L858R/T790M (nM)EGFR Exon 19 Del/T790M (nM)EGFR WT (nM)Selectivity Ratio (WT / L858R/T790M)
Osimertinib (AZD9291) ~1~1~200~200
Lazertinib 1.7 - 20.61.7 - 20.660 - 722.7~3.2 - 425
Aumolertinib 0.290.213.39~11.7

Note: Data is compiled from multiple preclinical studies and specific values may vary based on experimental conditions. The selectivity ratio provides an indication of the therapeutic window.

Table 2: Cellular Activity (Cellular IC50/GI50)

This table presents the half-maximal inhibitory/growth inhibitory concentrations in various NSCLC cell lines, reflecting the compounds' effects in a more biological context.

CompoundH1975 (L858R/T790M) (nM)PC-9 (Exon 19 Del) (nM)LoVo / Calu3 (WT) (nM)
This compound 45 (IC50) / 19 (GI50)26 (IC50) / 15 (GI50)786 (IC50, LoVo) / 537 (GI50, Calu3)
Osimertinib (AZD9291) <1513 - 54461 - 650
Lazertinib ~5~7~519
Aumolertinib Potent InhibitionPotent InhibitionLess potent vs. mutant

H1975 cells harbor both a sensitizing mutation (L858R) and the T790M resistance mutation. PC-9 cells have a sensitizing exon 19 deletion. LoVo and Calu-3 are EGFR wild-type cell lines.[1][2]

Signaling Pathways and Mechanism of Action

Third-generation EGFR inhibitors function by targeting the ATP-binding site of the EGFR kinase domain. Their mechanism is designed to be effective against the conformational changes induced by both sensitizing and T790M resistance mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition Inhibitor Action EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P_EGFR EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3rd-Gen Inhibitor (e.g., this compound) Inhibitor->P_EGFR Blocks ATP Binding Site (Irreversible Covalent Bond) Mutations Activating Mutations (L858R, ex19del) + T790M Resistance Mutations->P_EGFR Causes Constitutive Activation

EGFR signaling pathway and inhibitor action.

As depicted, ligand binding to EGFR triggers a cascade of downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and survival.[3][4] Activating mutations lead to constitutive activation of these pathways. Third-generation inhibitors, including this compound, covalently bind to a cysteine residue (C797) within the ATP-binding pocket of the mutant EGFR, thereby irreversibly blocking its activity.

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy and selectivity of kinase inhibitors.

Biochemical Kinase Assay (IC50 Determination)

The potency of inhibitors against purified EGFR enzymes is typically measured using a continuous-read, fluorescence-based kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified EGFR Enzyme (WT or Mutant) Plate 384-well Plate Enzyme->Plate Inhibitor Serial Dilution of Test Compound (e.g., this compound) Inhibitor->Plate Incubation Pre-incubate Enzyme and Inhibitor Plate->Incubation Dispense ATP_Substrate Add ATP and Fluorescent Substrate Incubation->ATP_Substrate Initiate Reaction Monitoring Monitor Fluorescence (Kinetic Read) ATP_Substrate->Monitoring Velocity Calculate Initial Reaction Velocity Monitoring->Velocity Plot Plot Velocity vs. Inhibitor Concentration Velocity->Plot IC50 Calculate IC50 Value Plot->IC50

Workflow for a typical biochemical kinase assay.

Protocol Summary:

  • Preparation: Serially diluted concentrations of the test inhibitor are added to wells of a microtiter plate. Purified recombinant EGFR enzyme (either wild-type or a specific mutant form) is then added.[1]

  • Incubation: The enzyme and inhibitor are pre-incubated to allow for binding.

  • Reaction Initiation: A solution containing ATP and a fluorescent peptide substrate is added to each well to start the kinase reaction.

  • Detection: As the EGFR enzyme phosphorylates the substrate, a change in fluorescence occurs, which is monitored kinetically by a plate reader.

  • Data Analysis: The initial velocity of the reaction is calculated from the fluorescence data. These velocities are then plotted against the inhibitor concentrations to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[1][5][6]

Cell-Based Proliferation Assay (GI50/IC50 Determination)

To assess the inhibitor's effect on cancer cell growth, a cell viability or proliferation assay is performed.

Cell_Assay_Workflow Seed 1. Seed NSCLC Cells (e.g., H1975, PC-9) in 96-well plates Treat 2. Add Serial Dilutions of Inhibitor Seed->Treat Incubate 3. Incubate for 72 hours Treat->Incubate Reagent 4. Add Viability Reagent (e.g., MTT, MTS) Incubate->Reagent Incubate2 5. Incubate (1-4 hours) Reagent->Incubate2 Read 6. Measure Absorbance with Plate Reader Incubate2->Read Analyze 7. Plot Absorbance vs. Concentration to Determine GI50/IC50 Read->Analyze

Workflow for a cell proliferation assay.

Protocol Summary:

  • Cell Seeding: NSCLC cells (e.g., H1975, PC-9) are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test inhibitor. Control wells receive a vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a period of approximately 72 hours to allow the inhibitor to exert its effect.

  • Viability Assessment: A viability reagent, such as MTT or MTS, is added to each well. These reagents are converted by metabolically active (i.e., living) cells into a colored formazan product.[7][8]

  • Detection: After a short incubation, the absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The absorbance values are plotted against inhibitor concentrations to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Clinical Context and Future Directions

While preclinical data for this compound positions it as a potent metabolite of Osimertinib, the clinical development landscape is dominated by its parent compound and other novel third-generation TKIs. Clinical trials directly comparing these inhibitors provide crucial insights into their relative efficacy and safety.

  • Osimertinib is established as a standard of care in both first-line treatment for EGFR-mutated NSCLC and for patients who have developed the T790M resistance mutation.

  • Aumolertinib has shown comparable efficacy and safety to Osimertinib in retrospective clinical studies for both first- and second-line treatment of EGFR-mutated NSCLC.[9]

  • Lazertinib demonstrated comparable efficacy and safety to Osimertinib in the exploratory MARIPOSA trial.[10][11] Furthermore, the combination of Lazertinib with the bispecific antibody Amivantamab has shown superior progression-free survival compared to Osimertinib alone in the first-line setting.[12][13]

The development of resistance to third-generation inhibitors, often through mechanisms like the EGFR C797S mutation or activation of bypass pathways (e.g., MET amplification), remains a significant clinical challenge.[14][15][16] The similar preclinical profiles of this compound and Osimertinib suggest they would be susceptible to the same resistance mechanisms. Future research will likely focus on combination therapies and the development of fourth-generation inhibitors to overcome this acquired resistance.

Conclusion

This compound, as an active metabolite of Osimertinib, demonstrates a preclinical profile characteristic of a potent and selective third-generation EGFR inhibitor. Its in vitro activity against key EGFR mutations, including T790M, is comparable to its parent compound and other drugs in its class like Lazertinib and Aumolertinib. The high selectivity for mutant over wild-type EGFR is a defining feature of this class, translating to a favorable therapeutic window. Understanding the comparative preclinical data is vital for interpreting clinical outcomes and designing the next wave of targeted therapies to combat the ongoing challenge of therapeutic resistance in NSCLC.

References

Efficacy of AZ7550's Parent Compound, Osimertinib, in Combination with Chemotherapy for EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: AZ7550 is a key active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Osimertinib is a standard-of-care treatment for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. While direct clinical trial data for this compound in combination with chemotherapy is not available, extensive research on its parent drug, osimertinib, provides a strong surrogate for understanding its potential efficacy. This guide compares the performance of osimertinib in combination with platinum-pemetrexed chemotherapy versus osimertinib monotherapy, based on the pivotal FLAURA2 clinical trial.

Enhanced Efficacy with Combination Therapy

The FLAURA2 phase III trial demonstrated that the addition of platinum-pemetrexed chemotherapy to osimertinib significantly improved clinical outcomes for patients with previously untreated, locally advanced or metastatic EGFR-mutated NSCLC compared to osimertinib alone.[2][3]

Key Efficacy Data from the FLAURA2 Trial
Efficacy EndpointOsimertinib + ChemotherapyOsimertinib MonotherapyHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) (Investigator Assessed) 25.5 months16.7 months0.62 (0.49-0.79)<0.0001
Median Progression-Free Survival (PFS) (Blinded Independent Central Review) 29.4 months19.9 months0.62 (0.48-0.80)0.0002
Median Overall Survival (OS) 47.5 months37.6 months0.77 (0.61-0.96)0.02
Objective Response Rate (ORR) 71%Not Reported--

Data sourced from FLAURA2 trial results presented at medical conferences and in publications.[3][4][5][6][7]

Safety and Tolerability

The safety profile of the osimertinib and chemotherapy combination was found to be manageable and consistent with the known profiles of the individual agents.[3][6] While adverse events were more frequent in the combination arm, there were no new unexpected safety signals.

Adverse Events (Grade 3 or Higher)Osimertinib + ChemotherapyOsimertinib Monotherapy
Overall Higher incidenceLower incidence
Discontinuation of Osimertinib due to Adverse Events 12%7%

Data sourced from FLAURA2 trial results.[5][6]

Experimental Protocols

FLAURA2 Trial Design

The FLAURA2 study was a phase III, open-label, randomized clinical trial.[4][8]

Patient Population: The trial enrolled 557 patients with locally advanced or metastatic NSCLC with confirmed EGFR exon 19 deletions or L858R mutations who had not received prior systemic therapy for advanced disease.[4][9]

Treatment Arms:

  • Combination Arm: Patients received osimertinib (80 mg once daily) in combination with pemetrexed (500 mg/m²) and either cisplatin (75 mg/m²) or carboplatin (AUC5) every three weeks for four cycles, followed by maintenance therapy with osimertinib and pemetrexed.[8][10]

  • Monotherapy Arm: Patients received osimertinib (80 mg once daily).[10]

Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS) as assessed by the investigator.[7]

Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway and Mechanism of Action of Osimertinib

Osimertinib, and by extension its active metabolite this compound, is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations.[11][12][13] It works by irreversibly binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Osimertinib Osimertinib (this compound parent) Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

FLAURA2 Experimental Workflow

The workflow of the FLAURA2 clinical trial involved several key stages from patient enrollment to data analysis.

FLAURA2_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Screening (EGFR Mutation Positive NSCLC) Randomize Randomization Screening->Randomize ArmA Arm A: Osimertinib + Chemotherapy Randomize->ArmA ArmB Arm B: Osimertinib Monotherapy Randomize->ArmB FollowUp Tumor Assessment (PFS, OS, ORR) ArmA->FollowUp ArmB->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Simplified workflow of the FLAURA2 clinical trial.

References

Comparative Analysis of Osimertinib's (AZD9291) Efficacy Across Different EGFR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The compound AZD9291, also known by its generic name osimertinib and trade name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). AZ7550 is an active metabolite of osimertinib.[1] This guide focuses on the comprehensive data available for the parent compound, AZD9291 (osimertinib), in treating non-small cell lung cancer (NSCLC) with various EGFR mutations.

Osimertinib is a potent, irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3][4] This selectivity profile aims to enhance therapeutic efficacy and reduce the toxicities associated with first and second-generation EGFR inhibitors.[5] This guide provides a comparative analysis of osimertinib's effects on different EGFR mutations, supported by preclinical and clinical data.

Preclinical Efficacy of Osimertinib

The in vitro potency of osimertinib has been evaluated against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against both sensitizing and T790M resistance mutations.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Reference
PC-9Exon 19 deletion13[6]
H3255L858RComparable to erlotinib[6]
PC-9ERExon 19 deletion + T790M13[6]
H1975L858R + T790M5[6]
LoVoExon 19 deletion12.92[7]
LoVoL858R/T790M11.44[7]
LoVoWild-Type EGFR493.8[7]

Clinical Efficacy of Osimertinib

Clinical trials have consistently demonstrated the efficacy of osimertinib in patients with EGFR-mutated NSCLC. Notably, differences in treatment outcomes have been observed between patients harboring exon 19 deletions and those with the L858R mutation.

Objective Response Rate (ORR)
Patient CohortEGFR MutationObjective Response Rate (ORR)Study/Reference
T790M-Positive NSCLCExon 19 deletion69.7%[8]
T790M-Positive NSCLCL858R38.9%[8]
T790M-Positive NSCLCOverall58.8%[8]
First-Line Treatment (FLAURA trial)OverallNot specified[9]
Neoadjuvant TreatmentExon 19 deletion5/7 patients had a partial response[10]
Neoadjuvant TreatmentL858R1/6 patients had a partial response[10]
Progression-Free Survival (PFS)
Patient CohortEGFR MutationMedian Progression-Free Survival (PFS)Study/Reference
T790M-Positive NSCLCExon 19 deletion8.0 months[8]
T790M-Positive NSCLCL858R5.2 months[8]
First-Line Treatment (FLAURA trial)Exon 19 deletion21.4 months[9]
First-Line Treatment (FLAURA trial)L858R14.4 months[9]
First-Line Treatment (Real-world data)Exon 19 deletion23.5 months[9]
First-Line Treatment (Real-world data)L858R16.9 months[9]
Patients with Brain MetastasesExon 19 deletion9.1 months[11]
Patients with Brain MetastasesL858R5.3 months[11]

Signaling Pathways and Mechanism of Action

Osimertinib exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by mutant EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathways

Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.

AZD9291_Mechanism cluster_EGFR Mutant EGFR Kinase Domain ATP_pocket ATP Binding Pocket (with Cys797) Inhibition Inhibition of Autophosphorylation ATP_pocket->Inhibition Osimertinib Osimertinib (AZD9291) Osimertinib->ATP_pocket Covalent Binding ATP ATP ATP->ATP_pocket Competitive Inhibition Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Inhibition->Downstream Blocks Activation

Mechanism of Action of Osimertinib

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of osimertinib on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Osimertinib (AZD9291)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of osimertinib in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the drug. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Proteins

This protocol is used to determine the effect of osimertinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • 6-well plates

  • Osimertinib (AZD9291)

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells overnight. Treat with desired concentrations of osimertinib for 2-4 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select EGFR Mutant Cell Lines cell_culture Cell Culture & Plating start->cell_culture treatment Treat with Osimertinib (Dose-Response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis: - IC50 Calculation - Phosphorylation Levels viability->data_analysis western->data_analysis conclusion Conclusion: Comparative Efficacy Determination data_analysis->conclusion

Experimental Workflow

Conclusion

The available preclinical and clinical data demonstrate that osimertinib is a highly effective inhibitor of EGFR-sensitizing and T790M resistance mutations. However, there is evidence suggesting a differential efficacy in patients with exon 19 deletions compared to those with L858R mutations, with the former generally showing more favorable outcomes in terms of response rates and progression-free survival.[8][9][11] These findings have important implications for patient stratification in clinical trials and the development of next-generation EGFR inhibitors. Further research is warranted to elucidate the underlying molecular mechanisms for these differences and to explore strategies to improve outcomes for all patients with EGFR-mutated NSCLC.

References

Cross-validation of AZ7550's anticancer effects in multiple cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of AZ7550, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) Osimertinib (AZD9291). The information is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound and its potential as an anticancer agent. While comprehensive cross-validation data for this compound across a wide array of cancer cell lines is limited in publicly available literature, this guide synthesizes the existing data and compares it with its parent compound, Osimertinib, and other relevant EGFR inhibitors.

Executive Summary

This compound is a significant active metabolite of Osimertinib, a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. Preclinical data suggests that this compound exhibits a potency and selectivity profile broadly similar to Osimertinib. This guide presents available quantitative data on the inhibitory effects of this compound and comparator compounds on various cancer cell lines, details common experimental protocols for assessing anticancer activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the available in vitro data for this compound, its parent compound Osimertinib, and other EGFR TKIs. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons in the same experimental setting are limited.

Table 1: In Vitro Activity of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusAssay TypeIC50 / GI50 (nM)Reference
H1975L858R/T790M (Double Mutant)Cell Viability (IC50)45[1]
PC9Exon 19 Deletion (Activating Mutant)Cell Viability (IC50)26[1]
LoVoWild TypeCell Viability (IC50)786[1]
H1975L858R/T790M (Double Mutant)Anti-proliferative (GI50)19[1]
PC9Exon 19 Deletion (Activating Mutant)Anti-proliferative (GI50)15[1]
Calu3Wild TypeAnti-proliferative (GI50)537[1]

Table 2: Comparative In Vitro Activity of Osimertinib and Other EGFR TKIs in Lung Cancer Cell Lines

CompoundCell LineEGFR Mutation StatusIC50 (nM)
Osimertinib PC-9Exon 19 Deletion13
H1975L858R/T790M5
Erlotinib PC-9Exon 19 Deletion7
H1975L858R/T790M>10,000
Afatinib PC-9Exon 19 Deletion0.8
H1975L858R/T790M57
Rociletinib PC-9Exon 19 Deletion37
H1975L858R/T790M23

Table 3: In Vitro Activity of AZ5104 (Another Active Metabolite of Osimertinib) on EGFR Phosphorylation

Cell LineEGFR Mutation StatusIC50 (nM)
H1975L858R/T790M2
PC-9VanRExon 19 del/T790M1
PC-9Exon 19 Deletion2
H2073Wild Type53
LoVoWild Type33

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anticancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or comparator drugs for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for EGFR Signaling Pathway

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the EGFR signaling pathway.

  • Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits (Tyrosine Kinase Domain) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cross-Validation

This diagram outlines a typical workflow for the cross-validation of an anticancer compound's effects.

Experimental_Workflow start Start cell_lines Select Diverse Cancer Cell Lines start->cell_lines treatment Treat with this compound & Comparator Compounds cell_lines->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot data_analysis Data Analysis & IC50 Determination viability->data_analysis apoptosis->data_analysis western_blot->data_analysis comparison Compare Efficacy & Selectivity data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: A typical experimental workflow for cross-validating anticancer effects.

Logical Relationship of Comparison

This diagram illustrates the logical framework for comparing this compound with its parent compound and other EGFR inhibitors.

Logical_Comparison osimertinib Osimertinib (AZD9291) (Parent Compound) This compound This compound (Active Metabolite) osimertinib->this compound Metabolized to comparison Comparative Analysis osimertinib->comparison This compound->comparison other_egfr Other EGFR TKIs (1st, 2nd, 3rd Gen) other_egfr->comparison potency Potency (IC50/GI50) comparison->potency selectivity Selectivity (Mutant vs. WT EGFR) comparison->selectivity spectrum Spectrum of Activity (Across Cell Lines) comparison->spectrum

Caption: Logical framework for comparing this compound's anticancer effects.

References

Benchmarking the selectivity profile of AZ7550 against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. This guide provides a comprehensive benchmarking of the kinase selectivity profile of AZ7550, an active metabolite of the third-generation EGFR inhibitor osimertinib (AZD9291), against a panel of established kinase inhibitors. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Executive Summary

This compound, a key metabolite of osimertinib, demonstrates a kinase selectivity profile that is broadly similar to its parent compound.[1] This guide presents a detailed comparison of this compound's activity with first and second-generation EGFR inhibitors, namely Gefitinib, Erlotinib, and Afatinib. The data reveals that while this compound potently inhibits key EGFR mutants, it maintains a favorable selectivity profile across the broader human kinome, a critical attribute for minimizing off-target effects and associated toxicities.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound and comparator kinase inhibitors against on-target EGFR mutations and a selection of off-target kinases.

Table 1: On-Target Activity against EGFR Mutations

CompoundTargetAssay TypeIC50 (nM)Reference
This compound EGFR L858R/T790MBiochemical1[2]
EGFR ex19delBiochemical12[2]
EGFR WTCellular (LoVo)786[3]
Osimertinib (AZD9291) EGFR L858R/T790MBiochemical1[2]
EGFR ex19delBiochemical12[2]
EGFR WTCellular (LoVo)493.8[2]
Gefitinib EGFR WTKINOMEscanKd = 3.3[4]
Erlotinib EGFR WTKINOMEscanKd = 1.3[5]
Afatinib EGFR WTBiochemicalIC50 = 0.5[6]
HER2BiochemicalIC50 = 14[6]
HER4BiochemicalIC50 = 1[6]

Table 2: Off-Target Kinase Selectivity Profile

KinaseThis compound (IC50, nM)[3]Osimertinib (AZD9291) (% Inhibition @ 1µM)[1]Gefitinib (Kd, nM)[4]Erlotinib (Kd, nM)[5]
ACK1 156>60%130110
ALK 420>60%>10000>10000
BLK ->60%1827
BRK ->60%1.93.1
ErbB4 195>60%--
FLT3 302-430340
IGF1R 1600->10000>10000
MLK1 88>60%2328
MNK2 228>60%>10000>10000

Note: Direct comparison of IC50 and Kd values should be made with caution as they are determined by different assay methodologies.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of the presented data.

Biochemical Kinase Inhibition Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors were determined using biochemical assays that measure the phosphorylation of a substrate by the target kinase.

Principle: The assay quantifies the enzymatic activity of the kinase by measuring the amount of phosphorylated substrate produced. The inhibition of the kinase by the test compound leads to a decrease in product formation.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also included.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated product is quantified. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect the phosphorylated product. The LanthaScreen™ Eu Kinase Binding Assay is an example of a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

    • Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to determine the dissociation constants (Kd) of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

General Protocol:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competition Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Kd Determination: To determine the dissociation constant (Kd), the assay is performed with a range of concentrations of the test compound. The results are used to generate a binding curve, from which the Kd value is calculated.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Shc->Grb2_SOS Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT->Transcription IP3_DAG IP3/DAG PLCg->IP3_DAG PIP2 to PKC PKC IP3_DAG->PKC PKC->Raf This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50/Kd Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinome Panel) Dose_Response->Selectivity_Profiling Lead_Selection Lead Compound Selection Selectivity_Profiling->Lead_Selection

Caption: General experimental workflow for kinase inhibitor profiling.

References

A Comparative Analysis of the Adverse Effect Profiles of AZ7550 and Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adverse effect profiles of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib and its active metabolite, AZ7550. The information presented is based on clinical trial data and pharmacokinetic/pharmacodynamic analyses to assist in understanding the safety and tolerability of these compounds.

Osimertinib is a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), targeting both sensitizing and T790M resistance mutations.[1][2] Its metabolite, this compound, also exhibits pharmacological activity and contributes to the overall safety profile of the parent drug.[3] Understanding the distinct and overlapping toxicities of both molecules is crucial for optimizing patient management and guiding future drug development.

Comparative Summary of Adverse Effects

The following table summarizes the key adverse effects associated with osimertinib and the specific toxicities linked to its active metabolite, this compound. Data for osimertinib is derived from various clinical trials, while the adverse effects for this compound are based on studies correlating its plasma concentration with toxicities in patients treated with osimertinib.

Adverse Effect CategoryOsimertinib (All Grades %)[4][5][6]This compound-Associated Adverse Events (Grade ≥2)[5][7]
Gastrointestinal Diarrhea (58-60%)Not directly associated
Stomatitis (29-32%)Not directly associated
Nausea (14-20%)Not directly associated
Decreased appetite (20-24%)Anorexia (Significant association with higher exposure)
Dermatological Rash (58-59%)Not directly associated
Dry skin (36-38%)Not directly associated
Nail toxicity (35-39%)Paronychia (Significant association with higher exposure)
Hematological Anemia (16%)Anemia (Higher blood levels in patients with higher grades)
Leukopenia, Lymphopenia, Neutropenia, Thrombocytopenia (Common)Neutropenia, Lymphopenia (Higher blood levels in patients with higher grades)
Respiratory Cough (17-22%)Not directly associated
Dyspnea (13-15%)Not directly associated
Interstitial Lung Disease (ILD)/Pneumonitis (3.9%)Not directly associated
Cardiac QTc Interval Prolongation (10%)Not directly associated
General Fatigue (16-21%)Not directly associated

Detailed Experimental Methodologies

The data presented in this guide are primarily derived from clinical trials and pharmacokinetic (PK) / pharmacodynamic (PD) analyses of patients receiving osimertinib. As this compound is a metabolite, dedicated clinical trials for this compound as a standalone agent are not available. The methodologies below reflect the typical approaches used in the safety assessment of osimertinib and the evaluation of its metabolites.

Osimertinib Clinical Trial Safety Assessment (Exemplified by FLAURA and AURA studies)
  • Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC.

  • Treatment: Patients received osimertinib orally at a specified daily dose (e.g., 80 mg).

  • Adverse Event Monitoring: Adverse events (AEs) were continuously monitored and recorded throughout the study. AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Clinical Assessments: Regular physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry) were conducted at baseline and at scheduled intervals during the trial.

  • Specialized Assessments: Electrocardiograms (ECGs) were performed to monitor for cardiac abnormalities, including QTc interval prolongation. Ophthalmologic examinations were conducted to assess for ocular toxicities like keratitis.

  • Data Analysis: The incidence, severity, and frequency of all AEs were summarized. The relationship between drug administration and the occurrence of AEs was assessed by investigators.

Pharmacokinetic/Pharmacodynamic Analysis of Osimertinib and this compound
  • Study Design: A prospective, longitudinal observational study in patients with advanced NSCLC receiving osimertinib.[7]

  • Sample Collection: Serial blood samples were collected from patients at various time points after osimertinib administration.

  • Bioanalysis: Plasma concentrations of osimertinib and its metabolites, including this compound, were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Modeling: A population pharmacokinetic (PopPK) model was developed to estimate the area under the plasma concentration-time curve from 0 to 24 hours (AUC0–24) for osimertinib and this compound.

  • Exposure-Toxicity Relationship Analysis: The relationship between the estimated AUC0–24 of this compound and the incidence and severity of specific adverse events (e.g., paronychia, anorexia, hematological toxicities) was evaluated using statistical methods. A p-value of <0.05 was considered statistically significant.[7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of osimertinib and the known targets of its active metabolite, this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Sensitizing & T790M Mutations) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of osimertinib in inhibiting EGFR signaling pathways.

cluster_membrane_az Cell Membrane cluster_cytoplasm_az Cytoplasm cluster_nucleus_az Nucleus EGFR_AZ EGFR Downstream_EGFR Downstream Signaling EGFR_AZ->Downstream_EGFR IGF1R IGF1R Downstream_IGF1R Downstream Signaling IGF1R->Downstream_IGF1R This compound This compound (Osimertinib Metabolite) This compound->EGFR_AZ Inhibits This compound->IGF1R Inhibits Cell_Effects Cell Proliferation, Survival Downstream_EGFR->Cell_Effects Downstream_IGF1R->Cell_Effects

Caption: Known inhibitory targets of the osimertinib metabolite, this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AZ7550

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the research chemical AZ7550, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a compound utilized in cancer research. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

This compound Mesylate is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, it must be handled and disposed of with care.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.

Protective EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.To prevent inhalation of the powder or aerosols.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and exposure.

For small spills (less than 5 ml or a few grams):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as listed in the table above.

  • Contain the spill with absorbent pads or other suitable material.

  • Gently wipe up the spill. For powdered chemical, carefully sweep to avoid generating dust or use a wet wipe.

  • Clean the spill area with a detergent solution followed by water.

  • Collect all contaminated materials (absorbent pads, wipes, gloves, etc.) in a sealed, properly labeled hazardous waste container.

For large spills:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office immediately.

  • Restrict access to the spill area.

  • Follow the specific instructions provided by your EHS office for cleanup.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

  • Segregation:

    • Collect all waste containing this compound separately from other laboratory waste streams. This includes unused or expired product, contaminated solutions, and any materials used in handling or cleanup (e.g., pipette tips, centrifuge tubes, gloves, absorbent pads).

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container must have a secure screw-top lid.

    • Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and an estimate of the concentration and quantity. Your institution's EHS office will provide specific labeling requirements.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup. Follow their specific procedures for requesting a waste pickup.

Decision Pathway for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

AZ7550_Disposal_Workflow start Material potentially contaminated with this compound is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as non-hazardous laboratory waste is_contaminated->non_hazardous No hazardous_waste Segregate as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes containerize Place in a labeled, sealed, compatible container hazardous_waste->containerize store Store in designated satellite accumulation area containerize->store contact_ehs Contact EHS for waste pickup store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.

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